1-(6-chloropyridazin-3-yl)-N-propylpiperidine-4-carboxamide
CAS No.:
Cat. No.: VC16399038
Molecular Formula: C13H19ClN4O
Molecular Weight: 282.77 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H19ClN4O |
|---|---|
| Molecular Weight | 282.77 g/mol |
| IUPAC Name | 1-(6-chloropyridazin-3-yl)-N-propylpiperidine-4-carboxamide |
| Standard InChI | InChI=1S/C13H19ClN4O/c1-2-7-15-13(19)10-5-8-18(9-6-10)12-4-3-11(14)16-17-12/h3-4,10H,2,5-9H2,1H3,(H,15,19) |
| Standard InChI Key | YYLMBHNMGXWBPO-UHFFFAOYSA-N |
| Canonical SMILES | CCCNC(=O)C1CCN(CC1)C2=NN=C(C=C2)Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s IUPAC name, 1-(6-chloropyridazin-3-yl)-N-propylpiperidine-4-carboxamide, reflects its core components: a 6-chloropyridazine ring, a piperidine group, and a propyl-substituted carboxamide. The pyridazine ring contributes aromatic stability and electronic diversity, while the piperidine moiety introduces conformational flexibility. The chlorine atom at the 6-position of pyridazine enhances electrophilic reactivity, potentially influencing binding interactions.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₉ClN₄O |
| Molecular Weight | 282.77 g/mol |
| IUPAC Name | 1-(6-chloropyridazin-3-yl)-N-propylpiperidine-4-carboxamide |
| Canonical SMILES | CCCNC(=O)C1CCN(CC1)C2=NN=C(C=C2)Cl |
| InChI Key | YYLMBHNMGXWBPO-UHFFFAOYSA-N |
| PubChem CID | 45031086 |
These descriptors, sourced from VulcanChem and PubChem, confirm the compound’s identity and provide a foundation for computational modeling .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy are critical for verifying structural integrity. The carbonyl group in the carboxamide moiety typically exhibits a strong IR absorption near 1650–1700 cm⁻¹, while NMR would reveal distinct signals for the piperidine’s methylene protons (δ 1.5–2.5 ppm) and the pyridazine’s aromatic protons (δ 7.5–8.5 ppm). Mass spectrometry would further corroborate the molecular weight via a parent ion peak at m/z 282.77.
Synthesis and Preparation
Reaction Pathways
The synthesis involves multi-step organic transformations. A plausible route begins with the preparation of 6-chloropyridazin-3-amine, followed by coupling with a piperidine-4-carboxylic acid derivative. Propylamine is then introduced via carbodiimide-mediated amidation. Key steps include:
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Pyridazine Halogenation: Chlorination at the 6-position using phosphorus oxychloride.
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Piperidine Functionalization: Introduction of the carboxamide group at the 4-position of piperidine.
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Condensation: Coupling the chloropyridazine and piperidine fragments under basic conditions .
Optimization Challenges
Yield optimization requires careful control of reaction parameters. For instance, excess propylamine may lead to byproducts, while insufficient coupling reagents can leave unreacted intermediates. Chromatographic purification is often necessary to achieve >95% purity, as noted in vendor specifications .
Applications in Research
Drug Discovery
The compound serves as a scaffold for developing small-molecule inhibitors. Its modular structure allows for side-chain modifications to optimize binding affinity and selectivity. Researchers have explored analogs targeting inflammatory pathways and oncogenic kinases.
Chemical Probes
In mechanistic studies, this compound could elucidate the role of pyridazine-containing molecules in cellular signaling. Its chlorine atom provides a handle for radioactive labeling, enabling tracking in pharmacokinetic assays.
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